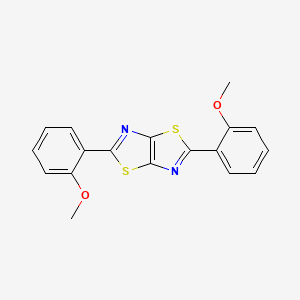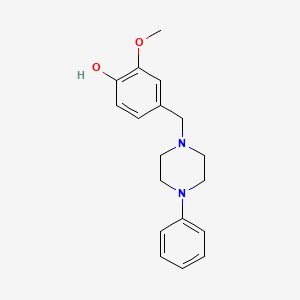![molecular formula C18H23NO B1617079 N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine CAS No. 22232-57-1](/img/structure/B1617079.png)
N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine is a chiral amine compound with a complex structure that includes both phenyl and phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from a donor to an acceptor molecule. This method is environmentally friendly and can produce high yields of the desired enantiomer .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale biocatalytic processes, where immobilized whole-cell biocatalysts with specific transaminase activity are employed. These processes are optimized to achieve high conversion rates and enantiomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation reactions, where a halogen atom is introduced, are common examples.
Common Reagents and Conditions
Oxidation: Ozone (O3) and hydrogen peroxide (H2O2) are used under controlled conditions to prevent over-oxidation.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used in anhydrous solvents to prevent side reactions.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and chiral recognition.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, influencing biochemical pathways and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine
- This compound
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both phenyl and phenoxy groups. This combination of structural features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
22232-57-1 |
|---|---|
Molekularformel |
C18H23NO |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine |
InChI |
InChI=1S/C18H23NO/c1-15(13-17-9-5-3-6-10-17)19-16(2)14-20-18-11-7-4-8-12-18/h3-12,15-16,19H,13-14H2,1-2H3/t15?,16-/m0/s1 |
InChI-Schlüssel |
URCIJDUOBBSMII-LYKKTTPLSA-N |
SMILES |
CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2 |
Isomerische SMILES |
C[C@@H](COC1=CC=CC=C1)NC(C)CC2=CC=CC=C2 |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone](/img/structure/B1617000.png)





![4-(3'-Methyl-2,2'-spirobi[2H-1-benzopyran]-7-YL)morpholine](/img/structure/B1617008.png)






